2,5-dichloro-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a sulfonamide group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2,5-dichlorobenzene to form 2,5-dichloronitrobenzene.
Reduction: The reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline.
Sulfonation: The sulfonation of 2,5-dichloroaniline to form 2,5-dichloroaniline-1-sulfonamide.
Coupling Reaction: The coupling of 2,5-dichloroaniline-1-sulfonamide with 4-amino-2-ethylamino-6-methylpyrimidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic route to enhance yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,5-DICHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: A precursor in the synthesis of the target compound.
4-Amino-2-ethylamino-6-methylpyrimidine: Another precursor used in the coupling reaction.
Sulfonamides: A class of compounds with similar sulfonamide groups, known for their antimicrobial properties.
Uniqueness
The uniqueness of 2,5-DICHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19Cl2N5O2S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19Cl2N5O2S/c1-3-22-19-23-12(2)10-18(25-19)24-14-5-7-15(8-6-14)26-29(27,28)17-11-13(20)4-9-16(17)21/h4-11,26H,3H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
NUKFMLAQOSAJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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